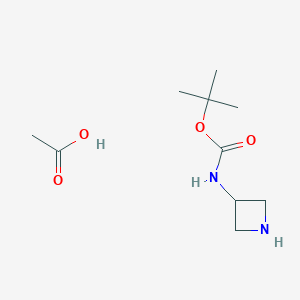
3-N-Boc-Aminoazetidine Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N-Boc-Aminoazetidine Acetate is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-N-Boc-Aminoazetidine Acetate can be synthesized through several methods. One common route involves the reaction of tert-butyl azetidin-3-ylcarbamate with acetic acid. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of tert-butyl azetidin-3-ylcarbamate acetate often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .
Analyse Chemischer Reaktionen
Types of Reactions
3-N-Boc-Aminoazetidine Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted azetidines. These products have various applications in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
3-N-Boc-Aminoazetidine Acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl azetidin-3-ylcarbamate acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl azetidin-3-ylcarbamate hydrochloride
- tert-Butyl 3-aminoazetidine-1-carboxylate
- Benzyl azetidin-3-ylcarbamate hydrochloride
- Azetidin-3-amine dihydrochloride
Uniqueness
3-N-Boc-Aminoazetidine Acetate is unique due to its specific structural features and reactivity. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the acetate group enhances the compound’s solubility and stability, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H20N2O4 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
acetic acid;tert-butyl N-(azetidin-3-yl)carbamate |
InChI |
InChI=1S/C8H16N2O2.C2H4O2/c1-8(2,3)12-7(11)10-6-4-9-5-6;1-2(3)4/h6,9H,4-5H2,1-3H3,(H,10,11);1H3,(H,3,4) |
InChI-Schlüssel |
GLNYFUJTQCKSCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1CNC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














